Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone
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Overview
Description
Azetidin-1-yl(bicyclo[221]hept-2-en-2-yl)methanone is a compound that features a unique structure combining an azetidine ring and a bicyclo[221]heptene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone typically involves the reaction of azetidine with a bicyclo[2.2.1]heptene derivative under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoates: These compounds share a similar bicyclic structure and are used in similar applications.
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides: These compounds also feature a bicyclo[2.2.1]heptene moiety and are used in organic synthesis and medicinal chemistry.
Uniqueness
Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone is unique due to its combination of an azetidine ring and a bicyclo[2.2.1]heptene moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
azetidin-1-yl(2-bicyclo[2.2.1]hept-2-enyl)methanone |
InChI |
InChI=1S/C11H15NO/c13-11(12-4-1-5-12)10-7-8-2-3-9(10)6-8/h7-9H,1-6H2 |
InChI Key |
OGARLWIQPREMIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC3CCC2C3 |
Origin of Product |
United States |
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